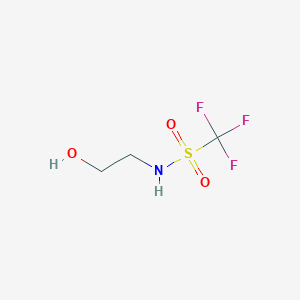
3,6-Difluoro-2-(trifluoromethoxy)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Difluoro-2-(trifluoromethoxy)benzonitrile is a chemical compound with the CAS Number: 1803789-95-8 . It has a molecular weight of 223.1 and a molecular formula of C8H2F5NO. The compound is typically in a liquid-oil physical form .
Molecular Structure Analysis
The molecular structure of 3,6-Difluoro-2-(trifluoromethoxy)benzonitrile consists of a benzonitrile core with fluorine and trifluoromethoxy substituents. The exact 3D structure may be viewed using specialized software .Physical And Chemical Properties Analysis
3,6-Difluoro-2-(trifluoromethoxy)benzonitrile is a liquid-oil at ambient temperature . The compound has a molecular weight of 223.1 and a molecular formula of C8H2F5NO.Wissenschaftliche Forschungsanwendungen
High Temperature Vapor Phase Reactions
Fluorinated benzonitriles, including compounds similar to 3,6-Difluoro-2-(trifluoromethoxy)benzonitrile, have been studied for their reactivity in high temperature vapor phase reactions. These reactions are crucial in the synthesis of fluorinated compounds, which are valuable for their unique properties in materials science and chemical synthesis. For example, nitrogen trifluoride reacts with benzylic substrates to produce various difluoroaminated products, highlighting the versatility of fluorinated compounds in chemical transformations (Belter, 2011).
Catalytic Reduction of Dioxygen
Fluorinated benzonitriles are used in studies exploring the catalytic reduction of dioxygen, a reaction of great interest for its relevance to fuel cells and energy conversion technologies. Cobalt corroles, which are macrocyclic compounds, have been examined for their efficiency in reducing dioxygen in various systems. These studies underscore the potential of fluorinated compounds in enhancing the performance of catalytic processes (Kadish et al., 2008).
Electrolyte Additives for Lithium-Ion Batteries
The research on fluorinated benzonitriles as electrolyte additives for lithium-ion batteries reveals their significance in improving battery performance. A study on 4-(Trifluoromethyl)-benzonitrile demonstrated its role in enhancing the cyclic stability of high voltage lithium ion batteries, indicating the importance of such fluorinated compounds in developing more efficient and durable energy storage systems (Huang et al., 2014).
Photoredox Catalysis
Fluorinated benzonitriles are also relevant in the field of photoredox catalysis, a powerful technique for activating molecules using light. The synthesis and functionalization of compounds through photoredox catalysis have been greatly advanced by the use of fluorinated motifs, which can significantly alter the electronic properties of molecules and thus their reactivity (Lee et al., 2019).
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302+H312+H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
3,6-difluoro-2-(trifluoromethoxy)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F5NO/c9-5-1-2-6(10)7(4(5)3-14)15-8(11,12)13/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIKUCKULZAADL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C#N)OC(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-Methoxy-2-thiophen-3-ylethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2986667.png)
![N-[(3R)-Piperidin-3-yl]quinazolin-4-amine dihydrochloride](/img/structure/B2986669.png)

![N-(3-fluorophenyl)-1-methyl-5-{4-oxo-4-[(3-phenylpropyl)amino]butanoyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B2986671.png)

![2,5-dichloro-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2986675.png)
![2-(2,5-Dichlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2986676.png)
![N-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-3-methoxybenzamide](/img/structure/B2986679.png)

![2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2986683.png)
![N-(2,4-dimethoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2986686.png)
![4-[1-(2-Phenylacetyl)piperidine-3-carbonyl]morpholine-3-carbonitrile](/img/structure/B2986687.png)
![3-[(2-Chloroethyl)sulfanyl]oxolane](/img/structure/B2986690.png)
